[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-
Description
The compound [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- features a biphenyl core with a carbonitrile group at the 4-position and a triazine ring at the 3'-position. The triazine is substituted with a phenyl group and a spiro[fluorene-xanthene] moiety, a rigid structure where two aromatic systems (fluorene and xanthene) share a single sp³-hybridized carbon atom.
Properties
Molecular Formula |
C47H28N4O |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H |
InChI Key |
XVICLHDTRQYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and the subsequent attachment of the triazine moiety. One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction is carried out under mild conditions using palladium catalysts and base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
- Building Block for Advanced Materials : This compound serves as a precursor for synthesizing materials with unique optical and electronic properties. Its ability to form stable carbon-carbon bonds makes it suitable for creating complex organic structures through reactions like Suzuki cross-coupling.
Biology
- Fluorescent Probes : The compound is investigated for its potential use in bioimaging applications due to its strong fluorescence properties. It can be utilized as a fluorescent probe to visualize biological processes in live cells.
Medicine
- Drug Delivery Systems : Research is ongoing to explore the compound's capabilities in drug delivery systems. Its structural characteristics may allow it to encapsulate therapeutic agents effectively, enhancing their delivery to targeted sites within the body.
Industry
- Organic Light Emitting Diodes (OLEDs) : The compound is being utilized in the development of high-performance OLEDs. Its excellent light-emitting properties make it an attractive candidate for applications in display technologies and solid-state lighting.
Case Studies
- Fluorescent Imaging : A study demonstrated the use of [1,1'-Biphenyl]-4-carbonitrile derivatives as fluorescent markers in cellular imaging. The results indicated high quantum yields and stability under physiological conditions, suggesting their potential utility in real-time imaging applications.
- OLED Development : Research conducted by material scientists highlighted the incorporation of this compound into OLED devices. The devices exhibited enhanced efficiency and brightness due to the compound's favorable charge transport characteristics.
- Therapeutic Applications : Preliminary investigations into the drug delivery potential of this compound revealed promising results in encapsulating chemotherapeutic agents, improving their solubility and bioavailability.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- exerts its effects is primarily related to its electronic structure. The spiro[fluorene-9,9’-xanthene] core provides a rigid and stable framework, while the triazine moiety contributes to its electron-accepting properties. These features enable efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other optoelectronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Substitutions
Compound : 3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile
- Structure : Retains the biphenyl-carbonitrile core but replaces the spiro group with a chlorine atom on the triazine ring.
- Properties : Molecular weight 368.82 g/mol; predicted density 1.37 g/cm³; boiling point 647.2°C.
- Applications: Serves as an intermediate in catalysis or organic synthesis.
Compound: 4'-((4-((4-Cyanophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile (6g)
- Structure: Triazine substituted with morpholine and amino groups.
- Properties : Melting point 279–281°C; characterized by IR (ν 3411, 2220 cm⁻¹) and HRMS (m/z 503.23).
- Applications : Pharmaceutical intermediates; polar substituents improve solubility but reduce aromatic conjugation .
Biphenyl Derivatives with Functionalized Substituents
Compound : 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile
- Structure : Octyloxy group at the 4'-position.
- Properties : Molecular weight 307.41 g/mol.
- Applications : Enhances solubility in polymers and liquid crystals; lacks the triazine-spiro system, limiting electronic applications .
Compound : 4′-Hydroxy-1,2,3,4-tetrahydro-[1,1′-biphenyl]−4-carbonitrile (21)
- Structure : Hydrogenated biphenyl with a hydroxyl group.
- Properties : Synthesized via dearomatization (70% yield).
- Applications : Reduced aromaticity alters electronic properties, favoring biochemical studies over materials science .
Spiro-Containing Analogues
Compound : 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
- Structure : Carbazole fused with biphenyl and chlorophenyl groups.
- Properties : Molecular weight 506.04 g/mol.
- Applications : Used in organic light-emitting diodes (OLEDs); the carbazole core provides hole-transport properties, differing from the triazine-spiro system’s electron-deficient nature .
Key Comparative Data
Research Findings and Implications
- Synthetic Challenges : The spiro[fluorene-xanthene] group complicates synthesis, requiring precise conditions (e.g., anhydrous THF, NaH) and purification via recrystallization (EA/PE), as seen in analogous triazine derivatives .
- Thermal Stability: The rigid spiro structure likely increases decomposition temperatures compared to non-spiro analogues (e.g., 647.2°C boiling point in vs. ~280°C melting points in ).
Biological Activity
The compound [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- (CAS Number: 2106888-25-7) is a complex organic molecule featuring a biphenyl structure with a triazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.82 g/mol. The structure contains multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N4 |
| Molecular Weight | 368.82 g/mol |
| CAS Number | 2106888-25-7 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research has indicated that compounds similar to [1,1'-Biphenyl]-4-carbonitrile exhibit significant antimicrobial activity. A study involving various derivatives demonstrated that modifications to the triazine ring can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that it may inhibit cell proliferation in various cancer cell lines. For instance, derivatives of the triazine moiety have been tested against breast and lung cancer cells, revealing IC50 values in the low micromolar range .
The proposed mechanism of action for the antimicrobial and anticancer effects includes:
- Inhibition of DNA Synthesis : The triazine ring may interfere with nucleic acid synthesis by mimicking nucleotide structures.
- Disruption of Cell Membrane Integrity : The biphenyl structure can interact with lipid membranes, leading to increased permeability and cell death.
Case Study 1: Antimicrobial Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of [1,1'-Biphenyl]-4-carbonitrile. The results indicated that specific substitutions on the phenyl rings significantly enhanced antimicrobial activity against Gram-positive bacteria.
Case Study 2: Anticancer Screening
A comprehensive screening of this compound against various cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity towards MDA-MB-231 (breast cancer) cells with minimal toxicity to normal fibroblasts. This selectivity is crucial for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
